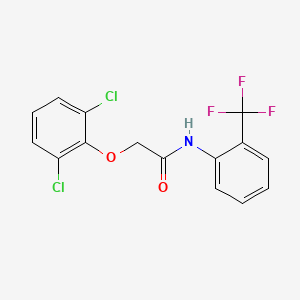
2-(2,6-Dichlorophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
描述
2-(2,6-Dichlorophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of dichlorophenoxy and trifluoromethylphenyl groups, which contribute to its distinct chemical behavior.
属性
CAS 编号 |
853315-34-1 |
|---|---|
分子式 |
C15H10Cl2F3NO2 |
分子量 |
364.1 g/mol |
IUPAC 名称 |
2-(2,6-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H10Cl2F3NO2/c16-10-5-3-6-11(17)14(10)23-8-13(22)21-12-7-2-1-4-9(12)15(18,19)20/h1-7H,8H2,(H,21,22) |
InChI 键 |
OERWGYZWAGCOPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2,6-dichlorophenol with chloroacetic acid to form 2-(2,6-dichlorophenoxy)acetic acid. This intermediate is then reacted with 2-(trifluoromethyl)aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2,6-Dichlorophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy or trifluoromethylphenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-(2,6-Dichlorophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2,6-Dichlorophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The dichlorophenoxy and trifluoromethylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2,6-Dichlorophenoxy)ethanol
- 2-(2,6-Dichlorophenoxy)-N-(2,6-diethylphenyl)acetamide
- 2-(2,4-Dichlorophenoxy)-N-(2,6-dichlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2,6-Dichlorophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


